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1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde Documentation Hub

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  • Product: 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 299165-79-0

Core Science & Biosynthesis

Exploratory

N-Aryl Pyrrole Aldehydes: Strategic Synthesis and Pharmaceutical Utility

[1] Executive Summary N-aryl pyrrole aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as critical intermediates for a diverse array of therapeutic agents, including HMG-CoA reductase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-aryl pyrrole aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as critical intermediates for a diverse array of therapeutic agents, including HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), non-steroidal anti-inflammatory drugs (NSAIDs), and emerging antimicrobial candidates against ESKAPE pathogens. Their structural versatility allows for the precise tuning of lipophilicity and electronic properties, making them ideal precursors for porphyrin-based photosensitizers and complex heterocyclic alkaloids.

This technical guide dissects the synthesis, optimization, and application of N-aryl pyrrole aldehydes, moving beyond basic textbook definitions to provide field-tested protocols and mechanistic insights for the bench scientist.

Structural Significance & Pharmacophore Analysis

The N-aryl pyrrole moiety is not merely a linker; it is a bioactive pharmacophore. The aldehyde functionality at the C2 position serves as a "chemical handle," enabling rapid diversification into Schiff bases, nitriles, and acrylic derivatives.

Key Pharmacological Features:
  • Lipophilicity Modulation: The N-aryl group significantly increases

    
    , enhancing membrane permeability compared to N-alkyl analogs.
    
  • Electronic Tuning: Substituents on the aryl ring (e.g., -F, -CF

    
    , -OMe) modulate the electron density of the pyrrole ring, influencing metabolic stability and receptor binding affinity.
    
  • Steric Control: Ortho-substitution on the N-aryl ring induces atropisomerism, a property increasingly exploited in chiral ligand design and enantioselective drug synthesis.

Synthetic Architectures: Comparative Workflows

We identify three primary synthetic routes, each with distinct advantages depending on the starting material availability and functional group tolerance.

Route A: The Classical Linear Approach (Paal-Knorr + Vilsmeier-Haack)

This route builds the pyrrole ring first, then functionalizes it. It is robust but step-intensive.

Route B: The Convergent C-N Coupling (Chan-Lam)

This modern approach utilizes commercially available pyrrole-2-carbaldehydes and couples them with aryl boronic acids. It is highly modular and avoids harsh acidic conditions.

Route C: The "Green" Ring Transformation

A specialized route converting arylfuran-2-carbaldehydes directly to N-aryl pyrrole aldehydes using anilines.

SyntheticRoutes Start1 1,4-Dicarbonyls Mid1 N-Aryl Pyrrole (Paal-Knorr) Start1->Mid1 + Aniline (Acid Cat.) Start2 Pyrrole-2-CHO Target N-Aryl Pyrrole-2-Carbaldehyde Start2->Target + Ar-B(OH)2 Cu(OAc)2, Air (Chan-Lam) Start3 Arylfuran-2-CHO Start3->Target + Aniline (Ring Transform) Mid1->Target + POCl3/DMF (Vilsmeier-Haack)

Figure 1: Strategic disconnects for accessing N-aryl pyrrole aldehydes. Route B (Chan-Lam) offers the highest convergence for library synthesis.

Detailed Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of N-Phenylpyrrole

Best for: Large-scale synthesis where the N-aryl pyrrole is already available.

Mechanism: The reaction proceeds via an electrophilic substitution using a chloroiminium ion (Vilsmeier reagent) generated in situ.

Materials:

  • N-Phenylpyrrole (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    , 1.1 eq)
    
  • N,N-Dimethylformamide (DMF, 1.2 eq)

  • 1,2-Dichloroethane (DCE) or DCM (Solvent)

  • Sodium Acetate (aq) for quenching[1]

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried flask under N

    
    , cool DMF (anhydrous) to 0°C. Add POCl
    
    
    
    dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C until a colorless/yellowish precipitate or viscous oil forms.
  • Substrate Addition: Dissolve N-phenylpyrrole in DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Warm to room temperature and reflux at 60-80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting material (high R

    
    ) should disappear, replaced by the aldehyde (lower R
    
    
    
    ).
  • Hydrolysis (The Danger Zone): Cool the mixture to 0°C. Pour slowly into a saturated sodium acetate solution (buffered pH ~5-6). Note: Do not use strong base (NaOH) immediately, as it can degrade the electron-rich pyrrole ring. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with DCM (3x). Wash organics with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Protocol B: Chan-Lam Oxidative Coupling

Best for: Late-stage diversification and medicinal chemistry library generation.

Mechanism: A Copper(II)-mediated oxidative coupling involving a Cu(III) intermediate. Unlike Buchwald-Hartwig, this occurs at room temperature under air.[2][3]

Materials:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Aryl Boronic Acid (1.5 - 2.0 eq)

  • Cu(OAc)

    
     (0.1 - 1.0 eq, often stoichiometric for faster rates)
    
  • Pyridine or Et

    
    N (2.0 eq)
    
  • Molecular Sieves (4Å, activated)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask open to the air, add Pyrrole-2-carbaldehyde, Aryl Boronic Acid, Cu(OAc)

    
    , and activated molecular sieves.
    
  • Solvent & Base: Add DCM followed by Pyridine. The solution typically turns a deep blue/green color (characteristic of Cu-amine complexes).

  • Oxidation: Stir vigorously at room temperature open to the atmosphere (or equip with an O

    
     balloon for accelerated kinetics).
    
  • Monitoring: Reaction time varies from 12 to 48 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and then NaHCO

    
    .
    
  • Purification: Silica gel chromatography.

Pharmaceutical Applications & Case Studies

Antimicrobial Agents (ESKAPE Pathogens)

Recent studies have highlighted N-aryl pyrrole derivatives as potent inhibitors of Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

  • Mechanism: Disruption of bacterial cell wall synthesis and biofilm inhibition.

  • SAR Insight: Electron-withdrawing groups (e.g., 4-NO

    
    , 4-CF
    
    
    
    ) on the N-aryl ring enhance antibacterial potency by increasing the acidity of the pyrrole system and altering interaction with the target protein.
Anticancer Therapeutics

N-aryl pyrrole aldehydes serve as precursors to tubulin polymerization inhibitors.

  • Case Study: Derivatives synthesized via the Paal-Knorr/Vilsmeier route have shown IC

    
     values in the micromolar range against HeLa and MCF-7 cell lines.
    
  • Key Intermediate: 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is frequently used to synthesize chalcone-pyrrole hybrids which induce apoptosis.

Anti-inflammatory (COX-2 Inhibitors)

The 1,5-diarylpyrrole scaffold is a known pharmacophore for COX-2 selectivity (related to Celecoxib).[4] The aldehyde intermediate allows for the insertion of heterocycles at the C2 position, creating tricyclic systems that fit into the COX-2 hydrophobic pocket.

Quantitative Data Summary:

ApplicationTarget/Cell LineKey Substituent (Ar)Activity MetricRef
AntibacterialMRSA4-ChlorophenylMIC: 4-8 µg/mL[1]
AnticancerHeLa3,4,5-TrimethoxyphenylIC

: 12 µM
[2]
Anti-inflammatoryCOX-24-SulfonamidophenylSelectivity Index > 50[3]

Troubleshooting & Optimization

Common Failure Modes
  • Vilsmeier-Haack Low Yields:

    • Cause: Moisture in POCl

      
       or DMF.
      
    • Fix: Distill POCl

      
       prior to use; store DMF over molecular sieves.
      
  • Chan-Lam Stalling:

    • Cause: Inefficient re-oxidation of Cu(I) to Cu(II).

    • Fix: Increase surface area (vigorous stirring), use pure O

      
       atmosphere, or add a co-oxidant like TEMPO.
      
  • Regioselectivity Issues:

    • Issue: Formation of C3-aldehyde.

    • Insight: C2 is electronically favored. However, bulky N-aryl groups can sterically hinder C2, pushing formylation to C3. Use lower temperatures to favor the kinetic C2 product.

OptimizationLogic Problem Low Yield / Impurities Check1 Check Moisture (Reagents dry?) Problem->Check1 Check2 Check Sterics (Ortho-substituents?) Problem->Check2 Check3 Check Oxidant (Air vs O2?) Problem->Check3 Sol1 Distill POCl3 Use Mol Sieves Check1->Sol1 Yes Sol2 Switch to Route B (Chan-Lam) Check2->Sol2 Yes Sol3 Add TEMPO or O2 Balloon Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting synthesis failures.

References

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Scientific Reports/ResearchGate. Link

  • N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Current Medicinal Chemistry. Link

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR. Link

  • Chan–Lam coupling. Wikipedia / Organic Chemistry Portal. Link

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. Link[5]

Sources

Foundational

Difference between N-phenyl and N-butylphenyl pyrrole-2-carbaldehydes

An In-depth Technical Guide to the Core Differences Between N-phenyl and N-(p-butyl)phenyl Pyrrole-2-carbaldehydes Abstract The pyrrole-2-carbaldehyde scaffold is a cornerstone in heterocyclic chemistry, serving as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between N-phenyl and N-(p-butyl)phenyl Pyrrole-2-carbaldehydes

Abstract

The pyrrole-2-carbaldehyde scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds and advanced materials.[1][2][3] The strategic modification of the nitrogen (N-1) position on the pyrrole ring is a fundamental approach in medicinal chemistry to modulate the molecule's electronic, steric, and pharmacokinetic properties.[4][5] This technical guide provides a comprehensive comparative analysis of two key analogues: N-phenyl pyrrole-2-carbaldehyde and N-(p-butyl)phenyl pyrrole-2-carbaldehyde. We will dissect the nuanced differences in their molecular structure, synthesis, physicochemical properties, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure: The Foundation of Functional Divergence

At first glance, the two molecules appear structurally similar, differing only by a butyl group on the N-phenyl substituent. However, this seemingly minor alteration introduces significant changes in steric hindrance, electronic distribution, and lipophilicity, which cascade into distinct chemical behaviors and biological activities.

G cluster_0 N-phenyl pyrrole-2-carbaldehyde cluster_1 N-(p-butyl)phenyl pyrrole-2-carbaldehyde a a b b

Caption: Chemical structures of the two target compounds.

Electronic Profile: A Tale of Two Substituents

The electronic nature of the N-substituent directly influences the electron density of the pyrrole ring, affecting its reactivity and interaction with biological targets.

  • N-phenyl pyrrole-2-carbaldehyde: The N-phenyl group exhibits a dual electronic character. It is weakly electron-withdrawing through an inductive effect (-I) due to the sp² hybridization of the phenyl carbons. Simultaneously, the nitrogen's lone pair can delocalize into the phenyl ring's π-system (a +R effect), although this is often sterically hindered. The phenyl ring itself can be twisted out of the pyrrole plane, which limits conjugation and modulates the overall electronic contribution.[6]

  • N-(p-butyl)phenyl pyrrole-2-carbaldehyde: The addition of a para-butyl group fundamentally alters the electronic landscape. The butyl group is a classic electron-donating group (+I effect) and also exerts a hyperconjugative effect (+H). This enriches the phenyl ring with electron density, making the entire N-(p-butyl)phenyl substituent a more potent electron-donating group compared to the unsubstituted phenyl. This increased electron donation to the pyrrole nitrogen enhances the electron density of the heterocyclic ring.

G cluster_phenyl N-phenyl Group cluster_butylphenyl N-(p-butyl)phenyl Group N_phenyl Pyrrole Ring Inductive_p Inductive Effect (-I) (Electron Withdrawing) N_phenyl->Inductive_p Dominant Resonance_p Resonance Effect (+R) (Electron Donating, Sterically Hindered) N_phenyl->Resonance_p Minor N_butyl Pyrrole Ring Inductive_b Overall Inductive/Resonance (Net Electron Donating) N_butyl->Inductive_b Butyl_Group Butyl Group (+I, +H) (Electron Donating) Phenyl_Ring Phenyl Ring Butyl_Group->Phenyl_Ring Phenyl_Ring->N_butyl

Caption: Electronic effects of N-substituents on the pyrrole ring.

Synthesis and Reactivity: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group at the C-2 position of an electron-rich pyrrole is the Vilsmeier-Haack reaction.[7][8] This electrophilic substitution reaction is efficient and regioselective for pyrroles with unsubstituted α-positions.

Causality Behind the Method

The reaction proceeds via the formation of a Vilsmeier reagent (an electrophilic iminium salt, typically chloro-N,N-dimethyliminium chloride) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich nature of the N-substituted pyrrole ring readily attacks this electrophile, leading to formylation predominantly at the C-2 position, which is electronically favored and stabilized by the nitrogen atom.[8]

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, concluding with purification and characterization to confirm product identity and purity.

Materials:

  • N-phenylpyrrole or N-(p-butyl)phenylpyrrole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethylene Dichloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 30-45 minutes. The formation of a solid white precipitate indicates the Vilsmeier reagent has formed.

  • Reaction with Pyrrole: Cool the reagent mixture back to 0 °C and add anhydrous DCM.

  • Dissolve the N-substituted pyrrole substrate in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.

  • Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the acid. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Validate the structure and purity of the collected fractions using NMR, IR, and Mass Spectrometry.

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Comparative Physicochemical and Spectroscopic Data

The structural and electronic differences manifest as distinct physical properties and spectroscopic fingerprints, which are critical for identification and quality control.

Physicochemical Properties

The addition of the C4 alkyl chain significantly increases the lipophilicity and molecular weight of the N-(p-butyl)phenyl derivative.

PropertyN-phenyl pyrrole-2-carbaldehydeN-(p-butyl)phenyl pyrrole-2-carbaldehydeRationale for Difference
Molecular Formula C₁₁H₉NO[9]C₁₅H₁₇NOAddition of C₄H₈ from the butyl group.
Molecular Weight 171.19 g/mol [9]227.30 g/mol Increased mass from the butyl substituent.
Appearance Typically a solid at room temperature.Likely an oil or low-melting solid.Increased molecular weight and asymmetry can disrupt crystal packing, lowering the melting point.
Solubility Soluble in organic solvents like chloroform, DMSO.[10]Higher solubility in nonpolar organic solvents (e.g., hexanes) and lower solubility in polar solvents compared to the N-phenyl analog.The long alkyl chain increases the nonpolar character (lipophilicity).
Predicted LogP ~2.5-3.0~4.0-4.5The butyl group significantly increases the octanol-water partition coefficient.
Boiling Point Higher than unsubstituted pyrrole-2-carbaldehyde.Substantially higher than the N-phenyl analog.[11]Increased molecular weight and van der Waals forces.
Spectroscopic Signatures

Spectroscopic analysis provides an unambiguous method to differentiate between the two compounds.

TechniqueN-phenyl pyrrole-2-carbaldehydeN-(p-butyl)phenyl pyrrole-2-carbaldehyde
¹H NMR Aldehyde (CHO): ~9.5-9.6 ppm (s). Pyrrole Protons: ~7.0-7.4 ppm (m). Phenyl Protons: ~7.3-7.6 ppm (m, 5H).Aldehyde (CHO): ~9.5-9.6 ppm (s). Pyrrole Protons: ~7.0-7.4 ppm (m). Phenyl Protons: Two doublets (~7.2 and ~7.4 ppm, 4H total, AA'BB' system). Butyl Protons: Four distinct signals from ~0.9 to 2.7 ppm (t, m, m, t).
¹³C NMR Carbonyl (C=O): ~180 ppm. Pyrrole Carbons: ~110-135 ppm. Phenyl Carbons: ~125-140 ppm (4 signals).Carbonyl (C=O): ~180 ppm. Pyrrole Carbons: ~110-135 ppm. Phenyl Carbons: ~125-145 ppm (4 signals). Butyl Carbons: ~14, 22, 33, 35 ppm.
FT-IR (cm⁻¹) C=O Stretch: ~1660-1680. Aromatic C-H Stretch: ~3030-3100. C=C Stretch (Aromatic): ~1450-1600.C=O Stretch: ~1660-1680. Aromatic C-H Stretch: ~3030-3100. Aliphatic C-H Stretch: ~2850-2960 (Key differentiator). C=C Stretch (Aromatic): ~1450-1600.
Mass Spec (EI) [M]⁺: m/z 171. Key Fragments: Loss of CHO (m/z 142), phenyl group (m/z 94).[M]⁺: m/z 227. Key Fragments: Loss of propyl (C₃H₇) via McLafferty rearrangement (m/z 185), loss of butyl (C₄H₉) (m/z 170).

Implications for Drug Discovery and Development

The choice between an N-phenyl and an N-(p-butyl)phenyl substituent is a strategic decision in lead optimization, driven by the desired therapeutic profile. The pyrrole core is found in numerous bioactive agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[3][4][5]

  • Lipophilicity and Permeability: The N-(p-butyl)phenyl derivative, with its higher LogP, is predicted to have greater membrane permeability. This can be advantageous for targeting intracellular proteins or for absorption across the gut wall. However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.

  • Target Binding: The steric bulk and electronic properties of the substituent dictate how the molecule fits into a protein's binding pocket. The flexible butyl chain of the N-(p-butyl)phenyl analog could access hydrophobic pockets unavailable to the simpler N-phenyl group, potentially increasing potency or altering selectivity.

  • Metabolism: The aliphatic butyl chain introduces a new site for metabolic attack, primarily through oxidation by Cytochrome P450 enzymes. This can lead to a different metabolic profile and potentially faster clearance compared to the more metabolically stable N-phenyl analog.

  • Structure-Activity Relationship (SAR): Synthesizing and comparing these two analogs is a classic SAR strategy. If the N-(p-butyl)phenyl derivative shows higher activity, it suggests that a hydrophobic interaction in that region of the binding site is beneficial. Further exploration with different alkyl chains (e.g., methyl, ethyl, isopropyl) would then be warranted to fine-tune this interaction.

Conclusion

While N-phenyl and N-(p-butyl)phenyl pyrrole-2-carbaldehydes share a common synthetic pathway and core structure, the para-butyl substituent imparts profound differences. It transforms the N-aryl group from weakly electron-withdrawing to net electron-donating, significantly increases lipophilicity and molecular weight, and introduces unique spectroscopic handles and a potential site for metabolism. For the research scientist, understanding these distinctions is paramount for rational molecular design, accurate data interpretation, and the successful development of novel pyrrole-based therapeutics and materials. The choice of substituent is not a trivial modification but a critical design element that dictates the ultimate function and utility of the molecule.

References

  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Available from: [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • NIST. 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available from: [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • National Institutes of Health. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available from: [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available from: [Link]

  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • ResearchGate. (2025, September 27). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • National Institutes of Health. (2022, October 12). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ResearchGate. (2023, March 6). (PDF) Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Available from: [Link]

  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

  • Scent.vn. 1-Butylpyrrole-2-carbaldehyde (CAS 17164-95-3): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]

  • ResearchGate. (2022, October 13). (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Available from: [Link]

  • Who we serve. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Available from: [Link]

  • ResearchGate. Vilsmeier–Haack formylation of pyrrole. Available from: [Link]

  • ChemBK. (2024, April 9). Pyrrole-2-carboxaldehyde. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(4-butylphenyl) pyrrole-2-carboxaldehyde via Copper-Catalyzed C-N Coupling

Executive Summary This application note details the optimized synthetic protocol for N-(4-butylphenyl) pyrrole-2-carboxaldehyde , a critical intermediate in the development of mesogenic liquid crystals, conductive polypy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for N-(4-butylphenyl) pyrrole-2-carboxaldehyde , a critical intermediate in the development of mesogenic liquid crystals, conductive polypyrrole materials, and bioactive Schiff bases.

While traditional methods often employ the Vilsmeier-Haack formylation of N-aryl pyrroles (involving hazardous POCl


 and regioselectivity challenges), this guide validates a convergent Copper-Catalyzed N-Arylation (Modified Ullmann)  strategy. By utilizing a diamine-ligated Copper(I) system, researchers can couple commercially available pyrrole-2-carboxaldehyde with 1-iodo-4-butylbenzene under mild conditions, ensuring high regiofidelity and scalability.

Strategic Route Analysis

The synthesis of N-substituted pyrrole aldehydes generally follows one of two retrosynthetic disconnects. We prioritize Route B for its operational safety and convergent nature.

Route A: Linear Synthesis (Vilsmeier-Haack)
  • Steps: N-arylation of pyrrole

    
     Formylation using POCl
    
    
    
    /DMF.
  • Drawbacks: The formylation step generates stoichiometric phosphorus waste and requires strict temperature control to prevent polymerization. Regioselectivity (C2 vs C3) can vary based on sterics.

Route B: Convergent Synthesis (Recommended)
  • Steps: Direct N-arylation of pyrrole-2-carboxaldehyde.[1]

  • Advantages: Uses pre-functionalized, commercially available starting materials. The aldehyde group at C2 is already established, eliminating regioselectivity risks.

  • Challenge: Pyrrole-2-carboxaldehyde is an electron-deficient heterocycle, making the nitrogen less nucleophilic. This requires a specialized ligand-accelerated catalyst system.

Reagents and Materials

Critical Reagents Table
ReagentCAS No.RoleEquiv.Purity Requirement
Pyrrole-2-carboxaldehyde 1003-29-8Substrate (Nucleophile)1.0>98% (Recrystallize if dark)
1-Iodo-4-butylbenzene 20651-76-7Coupling Partner (Electrophile)1.2>97%
Copper(I) Iodide (CuI) 7681-65-4Pre-Catalyst0.05 (5 mol%)99.99% (White powder preferred)
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine 67579-81-1Ligand0.10 (10 mol%)>98%
Potassium Phosphate (K

PO

)
7778-53-2Base2.1Anhydrous, Tribasic, Powdered
Toluene 108-88-3SolventN/AAnhydrous (<50 ppm H

O)
Equipment
  • Schlenk line or Glovebox (Argon atmosphere essential).

  • Thick-walled pressure vial with Teflon-lined screw cap (15 mL or 40 mL).

  • Magnetic stir bar (ovoid or cross shape for suspension stirring).

  • Oil bath or heating block capable of maintaining 110°C ± 2°C.

Experimental Protocol

Pre-Reaction Preparation (The "Why" behind the "How")
  • Catalyst Activation: CuI must be white or off-white. Green/blue discoloration indicates oxidation to Cu(II), which is inactive in this cycle. If oxidized, wash with saturated KI solution and dry.

  • Base Grinding: K

    
    PO
    
    
    
    is insoluble in toluene. It must be finely ground and dried (oven at 120°C for 4h) to maximize surface area for the heterogeneous deprotonation step.
Step-by-Step Synthesis
  • Charging Solids: In a glovebox or under active Argon flow, charge the reaction vial with:

    • Pyrrole-2-carboxaldehyde (95.1 mg, 1.0 mmol)

    • CuI (9.5 mg, 0.05 mmol)

    • K

      
      PO
      
      
      
      (445 mg, 2.1 mmol)
    • Note: Do not add the aryl iodide yet if it is a liquid.

  • Evacuation (If not in glovebox): Seal the vial with a septum. Evacuate and backfill with Argon three times. This removes O

    
     which competes with the aryl halide for oxidative addition to Cu(I).
    
  • Liquid Addition: Syringe in the following sequence under Argon counter-flow:

    • 1-Iodo-4-butylbenzene (312 mg, 1.2 mmol)

    • (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (16 µL, 0.10 mmol)

    • Anhydrous Toluene (2.0 mL)

  • Reaction:

    • Replace the septum with a Teflon-lined screw cap quickly.

    • Immerse in a pre-heated oil bath at 110°C .

    • Stir vigorously (1000 RPM). The base must remain suspended.

    • Time: 20–24 hours.[2]

    • Monitoring: Check TLC (Hexanes/EtOAc 8:2). The product will be less polar than the starting aldehyde and fluoresce blue/purple under UV.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.

Mechanistic Insight & Visualization

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle facilitated by the diamine ligand. The ligand prevents the formation of unreactive copper aggregates and increases the electron density on the metal center, facilitating the difficult oxidative addition of the electron-rich aryl iodide.

Cu_Catalytic_Cycle Figure 1: Catalytic Cycle for Diamine-Ligand Accelerated Ullmann Coupling PreCat Pre-Catalyst [CuI + Ligand] ActiveCat Active Species [L-Cu-I] PreCat->ActiveCat Solubilization ComplexA Amido Complex [L-Cu-N(Pyrrole)] ActiveCat->ComplexA Ligand Exchange (-KI) ComplexB Oxidative Addition [L-Cu(III)(Ar)(I)-N(Pyrrole)] ComplexA->ComplexB R.D.S. (Slow) ProductRel Reductive Elimination Product Release ComplexB->ProductRel ProductRel->ActiveCat Regeneration Prod N-(4-butylphenyl) pyrrole-2-CHO ProductRel->Prod Pyrrole Pyrrole-2-CHO + Base Pyrrole->ActiveCat ArI 4-Butyl-Ph-I ArI->ComplexA

Figure 1: The diamine ligand stabilizes the Cu(I) species, allowing the deprotonated pyrrole to bind. The rate-determining step (R.D.S.) is typically the oxidative addition of the aryl halide.

Quality Control & Validation

To ensure the protocol was successful, validate the product using


H NMR.
Signal (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
9.55 Singlet (s)1H-CHO Distinct aldehyde peak. If absent, check for oxidation to acid.
7.20 - 7.35 Multiplet (m)4HAr-H Aromatic protons of the butylphenyl group.
7.10 Doublet (d)1HPyrrole C3-H
6.98 Doublet (d)1HPyrrole C5-H Shifted downfield due to N-arylation.
6.35 Triplet (t)1HPyrrole C4-H
2.65 Triplet (t)2HAr-CH

-
Benzylic protons.
0.95 Triplet (t)3H-CH

Terminal methyl of butyl chain.

Troubleshooting Matrix:

  • Low Conversion: Likely due to Oxygen poisoning. Ensure CuI is white and Argon lines are purged.

  • Blue Reaction Mixture: Catalyst death (Cu(II) formation). Restart with fresh catalyst and stricter inert conditions.

  • Starting Material Remains: If Ar-I is consumed but Pyrrole remains, homocoupling of the iodide occurred. Increase Ar-I equivalents or lower temperature slightly.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11684–11688. Link

  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylation with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622. Link

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[4] Journal of the American Chemical Society, 123(31), 7727–7729. Link

Sources

Application

Application Note: A Protocol for the Synthesis, Functionalization, and Characterization of Novel Schiff Bases Derived from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract: This document provides a comprehensive guide for the functionalization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde to synthesize a diverse library of Schiff bases (imines). Pyrrole-containing compounds are s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the functionalization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde to synthesize a diverse library of Schiff bases (imines). Pyrrole-containing compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Schiff bases derived from these heterocyclic aldehydes are of particular interest as their imine (-C=N-) linkage is crucial for many biological interactions.[4][5] This guide details the underlying chemical principles, provides a robust step-by-step protocol for synthesis and purification, outlines methods for structural characterization, and discusses the potential applications of these compounds in drug discovery.

Mechanistic Principles of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[5][6] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][7]

Causality of Experimental Choices:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of a primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[4][6]

  • Catalysis: The reaction is typically catalyzed by a small amount of acid.[8] The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. The pH must be carefully controlled; optimal rates are often observed around pH 5.[8] If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.

  • Intermediate Formation: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5]

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[7][8] This step is often the rate-determining step and is facilitated by the acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (H₂O).

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH₂) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ (Catalyst) Activated_Aldehyde Activated Aldehyde (Enhanced Electrophilicity) Protonation->Activated_Aldehyde Attack Nucleophilic Attack by Amine Activated_Aldehyde->Attack + R'-NH₂ Carbinolamine Tetrahedral Intermediate (Carbinolamine) Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Protonated_Carbinolamine Protonated Intermediate Proton_Transfer->Protonated_Carbinolamine Dehydration Dehydration (Loss of H₂O) Protonated_Carbinolamine->Dehydration Imine Imine (Schiff Base) Product (R-CH=N-R') Dehydration->Imine

Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Protocol: Synthesis of a Model Schiff Base

This protocol describes the synthesis of a representative Schiff base from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde and a substituted primary amine, such as 4-methoxyaniline. The principles can be readily adapted for a wide range of primary amines to generate a compound library.

Materials and Reagents
  • 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde (Starting Material)

  • 4-Methoxyaniline (or other primary amine)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Anhydrous Sodium Sulfate (Drying Agent)

  • Ethyl Acetate (for extraction/TLC)

  • Hexane (for extraction/TLC)

  • Deionized Water

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in absolute ethanol (approx. 20-30 mL).

  • Amine Addition: To this solution, add 1.0 to 1.1 equivalents of the selected primary amine (e.g., 4-methoxyaniline). Stir the mixture at room temperature for 5 minutes.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.[9][10]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[11] The reaction progress should be monitored.

  • Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the more conjugated Schiff base product will usually appear as a new spot with a different Rf value.

  • Reaction Completion & Cooldown: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution upon cooling.

  • Product Isolation:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator. The resulting crude product can then be taken forward for purification.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Synthesis_Workflow Figure 2: General Workflow for Schiff Base Synthesis Start Weigh Reactants: Aldehyde (1.0 eq) Amine (1.0-1.1 eq) Dissolve Dissolve in Absolute Ethanol Start->Dissolve Catalyze Add Catalyst (3-5 drops Acetic Acid) Dissolve->Catalyze Reflux Heat to Reflux (2-4 hours) Catalyze->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Monitor->Cool Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize Pure Product (Spectroscopy) Purify->Characterize

Caption: Figure 2: General Workflow for Schiff Base Synthesis.

Structural Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. A combination of spectroscopic methods is essential.

Characterization_Logic Figure 3: Logic for Structural Confirmation Product Purified Solid Product FTIR FT-IR Spectroscopy Product->FTIR NMR1H ¹H NMR Spectroscopy Product->NMR1H NMR13C ¹³C NMR Spectroscopy Product->NMR13C MS Mass Spectrometry Product->MS Confirmation Structural Confirmation FTIR->Confirmation NMR1H->Confirmation NMR13C->Confirmation MS->Confirmation

Caption: Figure 3: Logic for Structural Confirmation.

Expected Spectroscopic Data

The following table summarizes the key spectral features that confirm the successful formation of the Schiff base.

Technique Key Feature Expected Observation Interpretation
FT-IR C=N StretchStrong absorption band around 1600-1630 cm⁻¹ [11][12]Formation of the imine double bond.
C=O StretchDisappearance of the aldehyde C=O band (~1670 cm⁻¹)Consumption of the starting aldehyde.
N-H StretchDisappearance of the primary amine N-H bands (~3300-3400 cm⁻¹)Consumption of the starting amine.
¹H NMR Azomethine Proton (-CH=N-)A sharp singlet at δ 8.2-8.9 ppm [13][14]Confirms the presence of the imine proton.
Aldehyde Proton (-CHO)Disappearance of the aldehyde proton singlet (~δ 9.5-10.0 ppm)Consumption of the starting aldehyde.
Aromatic/Pyrrole ProtonsSignals in the range of δ 6.5-8.0 ppm Presence of the aromatic and pyrrole rings.
¹³C NMR Imine Carbon (-CH=N-)Signal around δ 150-165 ppm [13][14]Confirms the presence of the imine carbon.
Mass Spec (ESI-MS) Molecular Ion Peak [M+H]⁺Corresponds to the calculated molecular weight of the product.Confirms the overall mass of the synthesized molecule.[15]

Applications in Drug Development & Research

The functionalization of the 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde core to produce Schiff bases opens avenues for developing novel therapeutic agents. The pyrrole moiety is a key component in several commercially available drugs.[1] The addition of the imine linkage and a secondary aromatic ring (from the primary amine) allows for fine-tuning of the molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets.

  • Antimicrobial Agents: Pyrrole-based Schiff bases have demonstrated significant potential as antibacterial and antifungal agents.[1][16] They can be screened against various pathogenic strains, including drug-resistant variants.[2]

  • Anticancer Activity: Many Schiff base metal complexes, including those derived from pyrrole, have been investigated for their cytotoxic effects against various cancer cell lines.[15][17]

  • Enzyme Inhibition: The scaffold is suitable for designing enzyme inhibitors. For example, novel pyrrole-based Schiff bases have been synthesized and evaluated as inhibitors for targets like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[18] They have also been studied as potential inhibitors of M. tuberculosis InhA, a key enzyme in fatty acid biosynthesis.[2][19]

  • Coordination Chemistry: The imine nitrogen and the pyrrole nitrogen can act as ligands, forming stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the Schiff base ligand alone.[20]

Conclusion

This application note provides a detailed, mechanistically-grounded protocol for the synthesis of Schiff bases from 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. The straightforward condensation reaction, coupled with robust methods for purification and characterization, allows for the efficient generation of novel compounds. The proven biological relevance of the pyrrole-imine scaffold makes these molecules highly valuable for screening and development in medicinal chemistry and drug discovery programs.

References

  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2018). SciSpace. Retrieved February 21, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved February 21, 2026, from [Link]

  • Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. (2024). MDPI. Retrieved February 21, 2026, from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Retrieved February 21, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Substituted Pyrrole-based Schiff Bases: Effect On The Luminescence Of Neutral Heteroleptic Cu(I) Complexes. (2024). Chemistry – A European Journal. Retrieved February 21, 2026, from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. (2018). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation. (2018). PubMed. Retrieved February 21, 2026, from [Link]

  • (PDF) Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Antitubercular Activity of Pyrrole Schiff bases and Computational Study of M. Tuberculosis InhA. (2025). International Journal of Drug Design and Discovery. Retrieved February 21, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved February 21, 2026, from [Link]

  • Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. (2024). RGUHS Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. (2023). ACS Omega. Retrieved February 21, 2026, from [Link]

  • Protocols for synthesis of pyrrole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024). PubMed. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. (2022). International Journal of Current Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. (2013). SciSpace. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES AND BIOLOGICAL STUDIES. (2023). Der Pharma Chemica. Retrieved February 21, 2026, from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Green Chemistry approach for synthesis of Schiff bases and their applications. (2025). Journals. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. (2024). Minar Journal. Retrieved February 21, 2026, from [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. Retrieved February 21, 2026, from [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Retrieved February 21, 2026, from [Link]

  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. (n.d.). ScienceDirect. Retrieved February 21, 2026, from [Link]

Sources

Method

Using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in porphyrin synthesis

Application Note: High-Fidelity Synthesis of N-Substituted Porphyrins using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde Executive Summary This technical guide details the application of 1-(4-butylphenyl)-1H-pyrrole-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Substituted Porphyrins using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

This technical guide details the application of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 299165-79-0) as a terminal electrophile in the synthesis of N,N'-disubstituted porphyrins. Unlike standard Rothemund or Lindsey condensations which utilize free pyrroles and aldehydes, this precursor integrates the aldehyde functionality directly onto an N-substituted pyrrole ring.

Key Advantages of this Reagent:

  • Solubility Enhancement: The p-butylphenyl moiety significantly increases solubility in organic solvents (CH₂Cl₂, Toluene), overcoming the aggregation issues common in porphyrin synthesis.

  • Conformational Modulation: The N-substitution forces the resulting porphyrin macrocycle into a distorted (saddle or ruffle) conformation, altering photophysical properties and metal-binding kinetics.

  • Regiocontrol: Using the a,c-biladiene route (MacDonald-type condensation) ensures precise placement of the N-substituted rings, preventing the scrambling observed in mixed-pyrrole polymerizations.

Mechanistic Pathway

The synthesis follows a "2+2" condensation logic, specifically the Biladiene Route . Two equivalents of the title compound (1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde) condense with one equivalent of an


-unsubstituted dipyrromethane to form an a,c-biladiene salt. This intermediate is subsequently oxidatively cyclized to form the porphyrin.
Reaction Logic Visualization

PorphyrinSynthesis cluster_0 Critical Intermediate Step Reagent 1-(4-butylphenyl)-1H- pyrrole-2-carbaldehyde (2 Equiv) Biladiene a,c-Biladiene Dihydrobromide Salt Reagent->Biladiene Condensation (48-72h, 25°C) Dipyrromethane Dipyrromethane (1 Equiv, alpha-free) Dipyrromethane->Biladiene Condensation (48-72h, 25°C) Acid Acid Catalyst (HBr/AcOH) Acid->Biladiene Cyclization Thermal Cyclization (DMF or Methanol) Biladiene->Cyclization Dissolution Oxidant Oxidant (Cu(OAc)2 or I2) Oxidant->Cyclization Addition Product N,N'-Disubstituted Porphyrin Cyclization->Product Oxidative Closure (-2H)

Caption: Logical flow for the synthesis of N-substituted porphyrins via the a,c-biladiene intermediate using 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocols

Protocol A: Synthesis of the a,c-Biladiene Dihydrobromide Salt

Objective: To condense the N-substituted pyrrole aldehyde with a dipyrromethane core.

Reagents & Equipment:

  • Reagent A: 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde (2.0 equivalents).

  • Reagent B: 3,3'-Diethyl-4,4'-dimethyl-2,2'-dipyrromethane (1.0 equivalent) (or similar

    
    -free dipyrromethane).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous.

  • Catalyst: Hydrobromic acid (48% aq. HBr).

  • Apparatus: Round-bottom flask, magnetic stirrer, addition funnel, ice bath.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Reagent B (dipyrromethane) in 20 mL of methanol. Ensure complete dissolution; mild heating (30°C) is permissible.

  • Addition of Aldehyde: Add 2.05 mmol (slight excess) of Reagent A (1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde) to the stirring solution. The mixture typically turns amber/orange.

  • Acid Catalysis: Cool the mixture to 0°C. Dropwise, add 2.0 mL of 48% HBr. Critical: The color will deepen intensely to red/brown, indicating the formation of the methene bridges.

  • Precipitation: Allow the reaction to stir at room temperature for 2 hours. The a,c-biladiene dihydrobromide salt should precipitate as a crystalline solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution under reduced pressure to half volume and add diethyl ether to induce crystallization.

  • Isolation: Filter the solid using a sintered glass funnel. Wash copiously with a 1:1 mixture of Methanol/Ether to remove unreacted aldehyde.

  • Drying: Dry the brick-red solid under vacuum. This salt is stable and can be stored at 4°C.

Data Summary Table: Reagent Stoichiometry

ComponentRoleEquivalentsMolar Ratio
1-(4-butylphenyl)-... Electrophile (End-cap)2.052 : 1
Dipyrromethane Nucleophile (Core)1.001 : 1
HBr (48%) Catalyst/CounterionExcess~10 : 1
Protocol B: Oxidative Cyclization to Porphyrin

Objective: To cyclize the open-chain biladiene into the macrocyclic porphyrin.

Reagents:

  • a,c-Biladiene Dihydrobromide (from Protocol A).

  • Oxidant: Copper(II) Acetate (Cu(OAc)₂) or Iodine (I₂). Note: Copper is preferred for N-substituted systems to template the distorted core.

  • Solvent: DMF (N,N-Dimethylformamide) or Pyridine.

Methodology:

  • Preparation: Dissolve 0.5 mmol of the a,c-biladiene salt in 50 mL of DMF. The solution will be dark red.

  • Oxidant Addition: Add 5.0 mmol (10 equiv) of Cu(OAc)₂.

  • Thermal Cyclization: Heat the mixture to reflux (153°C) for 10–20 minutes.

    • Observation: The color will shift from red to brown/greenish (characteristic of metalloporphyrins).

    • UV-Vis Check: Monitor the appearance of the Soret band (approx. 420–450 nm). N-substituted porphyrins often show a bathochromic shift (red-shift) compared to planar porphyrins.

  • Work-up: Pour the reaction mixture into 200 mL of water. Extract with Chloroform (CHCl₃).

  • Demetallation (Optional): If the free-base porphyrin is required, treat the Cu-complex with concentrated H₂SO₄, then neutralize. Note: N-substituted porphyrins hold metals weakly due to core distortion, making demetallation easier than standard TPP.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected parameters:

  • ¹H NMR:

    • Meso-protons: Look for singlets in the 9.0–10.0 ppm region.

    • Butyl Group: Distinct multiplets at 0.9 ppm (methyl), 1.4–1.8 ppm (methylene), and 2.8 ppm (benzylic).

    • Inner NH: Due to N-substitution, the remaining inner NH protons (if any) will be significantly shielded, appearing upfield (often -2 to -4 ppm), but may be broad due to conformational flux.

  • UV-Vis Spectroscopy:

    • Soret Band: Broadened and red-shifted (430–460 nm) compared to planar analogues due to saddle distortion.

    • Q-Bands: The Q-band pattern will deviate from the standard etio-type spectrum, often showing increased intensity in the red region (650–700 nm).

Troubleshooting & Safety

  • Solubility: If the a,c-biladiene does not precipitate in Protocol A, it is likely due to the high solubility conferred by the butylphenyl group. Solution: Use cold ether precipitation or switch solvent to pure Ethanol.

  • Scrambling: If multiple spots appear on TLC during Protocol A, reduce the acid concentration. High acidity can cause cleavage of the dipyrromethane.

  • Safety: HBr is corrosive and volatile. Work in a fume hood. Copper salts are toxic to aquatic life; dispose of waste accordingly.

References

  • BenchChem. (2025).[1] Synthetic Protocols for Carbaporphyrin Synthesis Using Pyrrole Aldehydes. Retrieved from

  • Lash, T. D. (2016).[2] "What's in a name? The MacDonald condensation".[1][2][3][4][5] Journal of Porphyrins and Phthalocyanines. Retrieved from

  • Geier, G. R., & Lindsey, J. S. (2001). "Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization". Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from

  • Gomes, A. T. P. C., et al. (2013).[7] "Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted Porphyrins". Revista Virtual de Química. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Crystallization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

This guide provides in-depth technical support for researchers and drug development professionals working with 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. It addresses common challenges encountered during its purificati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals working with 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde. It addresses common challenges encountered during its purification by crystallization, offering both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde that influence solvent selection?

A1: The molecule's structure presents a duality in polarity, which is central to designing a crystallization strategy.

  • Polar-Aromatic Core: The 1H-pyrrole-2-carbaldehyde moiety contains a polar aldehyde group and a nitrogen-containing aromatic ring. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor.[1][2] This part of the molecule favors interaction with polar solvents.

  • Nonpolar Tail: The 4-butylphenyl group is a significant nonpolar, aliphatic and aromatic (hydrophobic) component. This tail will dominate interactions with nonpolar solvents.

The ideal crystallization solvent or solvent system will exploit the differential solubility of the compound at high and low temperatures, which is dictated by the balance of these polar and nonpolar characteristics.

Q2: How do I choose a starting solvent for crystallization?

A2: The principle of "like dissolves like" is a useful starting point. Given the molecule's mixed polarity, a single solvent may work, but a binary (two-component) solvent system is often more effective.

  • Single Solvents: Consider solvents of intermediate polarity. Alcohols like ethanol or isopropanol can be effective as they possess both polar (hydroxyl) and nonpolar (alkyl) character.[3]

  • Binary Solvent Systems: This is a highly recommended approach. The strategy involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes faintly cloudy (the saturation point). Gentle warming to redissolve the solid followed by slow cooling will then promote crystal growth.[4]

    • Good Solvents (Polar/Intermediate): Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).

    • Poor/Anti-Solvents (Nonpolar): n-Hexane, n-Heptane, Petroleum Ether.

A good starting point for this specific compound would be an Ethyl Acetate/Hexane or Acetone/Hexane system.

Q3: What is "oiling out" and why might it happen with this compound?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid oil rather than a crystalline solid.[5][6] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, causing it to "melt" in the solution before it can crystallize. It can also be caused by a high concentration of impurities, which depresses the melting point of the mixture. Given that many substituted pyrrole carbaldehydes can be low-melting solids or even pasty liquids, this is a significant risk.[7]

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process.

Q1: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A1: This is a very common issue, typically stemming from one of two causes:

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[5] The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.

    • Solution: Gently heat the solution and evaporate a portion of the solvent (typically 25-50%) using a stream of nitrogen or by careful boiling.[5][8] Allow the concentrated solution to cool slowly again.

  • Cause 2: The solution is supersaturated but requires a nucleation event to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution.[6][8] This "seed" crystal provides a template for further crystal formation.

Q2: My compound separated as an oil. How can I fix this?

A2: Oiling out prevents the formation of a pure crystal lattice. Here are the corrective steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount more of the "good" solvent (e.g., 5-10% more ethyl acetate) to slightly decrease the saturation level.[5][9]

  • Ensure the cooling process is very slow. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight, or by leaving the flask on a heating mantle that has been turned off.[5] Slow cooling gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • If using a single solvent, try switching to one with a lower boiling point.[10]

Q3: The crystallization happened almost instantly, forming a fine powder or sludge. Is this a problem?

A3: Yes, rapid precipitation is undesirable because impurities can become trapped within the rapidly forming solid, negating the purification.[9] The goal is slow crystal growth.

  • Solution: Re-heat the flask to redissolve the solid. Add a small excess of the hot solvent (1-2 mL for every 100 mg of solid is a good rule of thumb) so that you are slightly above the minimum amount required for dissolution.[9] This will keep the compound soluble for longer during the cooling phase, promoting slower, more orderly crystal growth. Insulating the flask by placing it on a cork ring or wooden block can also help slow the cooling rate.[9]

Q4: My final yield is very low. How can I improve recovery?

A4: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Solution 1 (Minimize Solvent): The primary cause is using a large excess of solvent. Use only the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Solution 2 (Thorough Cooling): Ensure the flask has been thoroughly cooled before filtration. An ice-water bath is recommended for at least 20-30 minutes to maximize precipitation.

  • Solution 3 (Second Crop): Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[9] Be aware that this second crop may be less pure than the first.

Data & Protocols

Solvent Properties for Crystallization

This table summarizes key properties of solvents commonly used for the crystallization of moderately polar organic compounds.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes
n-Hexane690.11.9Excellent nonpolar anti-solvent.[10]
Diethyl Ether352.84.3Very volatile, high flammability.[10]
Toluene1112.42.4High boiling point can lead to oiling out.[10]
Dichloromethane403.19.1Good "good" solvent, but highly volatile.
Ethyl Acetate774.46.0Excellent "good" solvent with a moderate boiling point.[10]
Acetone565.121Good "good" solvent, but low boiling point can cause rapid evaporation.[10]
Ethanol784.324.5A versatile single solvent for moderately polar compounds.[3][10]
Methanol655.133The parent pyrrole-2-carbaldehyde is soluble in methanol.[11][12]
Water10010.280.1Compound is likely insoluble; could be used as an anti-solvent in specific systems.[11][12]
Recommended Experimental Protocol: Binary Solvent Crystallization

This protocol provides a starting point for the purification of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde using an ethyl acetate/hexane solvent system.

Materials:

  • Crude 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

  • Ethyl Acetate (ACS Grade or higher)

  • n-Hexane (ACS Grade or higher)

  • Erlenmeyer Flask (appropriately sized so solvent is not too shallow)[9]

  • Hot Plate

  • Pasteur Pipettes

  • Watch glass (to cover the flask)

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and begin heating the mixture gently on a hot plate. Continue adding ethyl acetate dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step is crucial for obtaining a highly pure final product.

  • Inducing Saturation: While the solution is still hot, slowly add n-hexane dropwise. Swirl the flask after each addition. Continue adding n-hexane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Slow Cooling: Cover the flask with a watch glass (to prevent solvent evaporation) and remove it from the heat. Allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling allows for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid cooling.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane or an ice-cold ethyl acetate/hexane mixture to remove any residual soluble impurities. Causality: Using a cold solvent minimizes the redissolving of your desired product during the wash.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start_node Start: Dissolve Crude Product in Minimum Hot Solvent decision_node Crystals Form? start_node->decision_node Allow to cool outcome_node_good Success: Collect Crystals decision_node->outcome_node_good Yes decision_node2 No Crystals: Diagnose Issue decision_node->decision_node2 No process_node process_node outcome_node_bad outcome_node_bad process_node_rework Re-dissolve, add more 'good' solvent, cool very slowly outcome_node_bad->process_node_rework Rework process_node_scratch process_node_scratch decision_node2->process_node_scratch Supersaturated? process_node_evaporate process_node_evaporate decision_node2->process_node_evaporate Too Dilute? decision_node3 Crystals Form? process_node_scratch->decision_node3 Scratch / Seed process_node_evaporate->decision_node3 Evaporate Solvent decision_node3->outcome_node_bad Still No Crystals/ Oiling Out decision_node3->outcome_node_good Crystals Form

Caption: A workflow diagram for troubleshooting common crystallization problems.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Alvarado, Y. J., et al. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L-1 aqueous DMSO at 298.15 K... Journal of Solution Chemistry, 39(8), 1099-1112. [Link]

  • Pyrrole-2-carboxaldehyde, 99%. Thermo Scientific Alfa Aesar. [Link]

  • Process for the preparation of aromatic aldehydes.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Crystallization. Purdue University. [Link]

  • What should I do if crystallisation does not occur? Quora. [Link]

  • Marrero-Ponce, Y. Solubility of Thiophene-, Furan-and Pyrrole-2-Carboxaldehyde. REDI. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Process for the preparation of aromatic polycarboxylic acids by recrystallization.
  • Recrystallisation. University of Calgary. [Link]

  • Process for recovering aldehydes and ketones.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Purifying aldehydes? Reddit r/chemistry. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • 4-Iodo-1 H -pyrrole-2-carbaldehyde. ResearchGate. [Link]

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

  • 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. We will explore the nuances of its spectral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. We will explore the nuances of its spectral features, offering a field-proven perspective on experimental choices and data interpretation. Furthermore, this guide will objectively compare the utility of 1H NMR with alternative analytical techniques—namely 13C NMR, FT-IR, and Mass Spectrometry—to provide a holistic strategy for the unambiguous characterization of this and similar molecules.

The Central Role of 1H NMR in Structural Elucidation

For organic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. In the case of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, 1H NMR allows us to confirm the successful synthesis and purity of the compound by identifying the distinct proton signals of the butyl group, the substituted phenyl ring, the pyrrole core, and the crucial aldehyde functionality.

Predicted 1H NMR Spectrum Analysis

The following is a detailed, expert-predicted analysis of the 1H NMR spectrum of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, typically recorded in a solvent like deuterated chloroform (CDCl₃) using a 400 MHz or higher spectrometer.

Structure for Analysis:

Caption: Structure of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde with proton labels.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde in CDCl₃

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-CHO~9.55s (singlet)-1HAldehyde protonThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a sharp singlet.[1]
H-5~7.25dd (doublet of doublets)J ≈ 2.5, 1.5 Hz1HPyrrole ring protonThis proton is deshielded by the adjacent electron-withdrawing aldehyde group and the phenyl-substituted nitrogen. It couples to both H-3 and H-4.[2]
Phenyl (ortho)~7.40d (doublet)J ≈ 8.5 Hz2HPhenyl protons ortho to pyrroleThese protons are deshielded by the anisotropic effect of the pyrrole ring. They appear as a doublet due to coupling with the meta protons.
Phenyl (meta)~7.28d (doublet)J ≈ 8.5 Hz2HPhenyl protons meta to pyrroleThese protons are slightly less deshielded than the ortho protons and couple with them, resulting in a doublet.
H-3~7.00dd (doublet of doublets)J ≈ 3.8, 1.5 Hz1HPyrrole ring protonThis proton is adjacent to the phenyl-substituted nitrogen and couples to H-4 and H-5.
H-4~6.30t (triplet) or ddJ ≈ 3.8, 2.5 Hz1HPyrrole ring protonThis proton is the most shielded of the pyrrole protons, appearing furthest upfield. It couples to both H-3 and H-5.[3]
Butyl (-CH₂-)~2.65t (triplet)J ≈ 7.6 Hz2HBenzylic methylene protonsThese protons are deshielded by the adjacent aromatic ring. They appear as a triplet due to coupling with the adjacent methylene group.
Butyl (-CH₂-)~1.62m (multiplet)-2HMethylene protonsThese protons show complex splitting due to coupling with two different adjacent methylene groups.
Butyl (-CH₂-)~1.38m (sextet)J ≈ 7.4 Hz2HMethylene protonsThese protons couple with the adjacent methylene groups, resulting in a complex multiplet, often approximated as a sextet.
Butyl (-CH₃)~0.94t (triplet)J ≈ 7.3 Hz3HTerminal methyl protonsThe terminal methyl group appears as a triplet due to coupling with the adjacent methylene group and is the most shielded signal in the spectrum.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While 1H NMR is remarkably informative, a comprehensive and self-validating characterization relies on the convergence of data from multiple analytical techniques.[4][5] Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Workflow cluster_confirmation Data Integration Compound 1-(4-butylphenyl)-1H- pyrrole-2-carbaldehyde H_NMR 1H NMR (Proton Framework) Compound->H_NMR Connectivity C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR Carbon Count FTIR FT-IR (Functional Groups) Compound->FTIR Key Bonds MS Mass Spec (Molecular Weight & Formula) Compound->MS Mass Structure Unambiguous Structure & Purity Confirmed H_NMR->Structure C_NMR->Structure FTIR->Structure MS->Structure

Caption: Integrated workflow for structural elucidation.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon atoms in the molecule and information about their chemical environment.

  • Key Features: The spectrum would show distinct signals for the aldehyde carbonyl carbon (~180 ppm), the various aromatic carbons of the pyrrole and phenyl rings (110-140 ppm), and the four distinct aliphatic carbons of the butyl chain (~14-35 ppm).

  • Advantage: It directly confirms the number of carbon atoms and can reveal the presence of quaternary carbons, which are invisible in ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]

  • Key Features: The IR spectrum of our target molecule would be dominated by a strong, sharp absorption band for the aldehyde C=O stretch around 1660-1700 cm⁻¹.[8] Other important signals would include aromatic C-H stretches (~3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and aromatic C=C stretching vibrations (1500-1600 cm⁻¹).

  • Advantage: It provides immediate confirmation of the presence of the key aldehyde functional group and the aromatic systems. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the N-substitution of the pyrrole ring.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[11]

  • Key Features: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 228.14.[12]

  • Fragmentation Analysis: Harder ionization techniques like Electron Ionization (EI) would induce fragmentation, providing further structural clues. Common fragmentation pathways would include the loss of the butyl group, cleavage of the aldehyde group, and fragmentation of the pyrrole ring.[13]

  • Advantage: MS is the definitive technique for determining molecular weight and formula, which is crucial for confirming the identity of a newly synthesized compound.[14]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, relative quantitiesExcellent for detailed structural mapping and stereochemistryCan have overlapping signals in complex molecules; requires larger sample amount than MS
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, identifies quaternary carbonsLow natural abundance of ¹³C requires longer acquisition times or more concentrated samples
FT-IR Presence of functional groupsFast, non-destructive, provides a unique "fingerprint"Provides limited information on the overall molecular structure and connectivity[5]
Mass Spec Molecular weight, elemental formula, fragmentation patternsExtremely sensitive, definitive for molecular weight confirmationProvides limited information on isomerism and stereochemistry without tandem MS/MS[15]

Experimental Protocols: A Guide to Self-Validating Data

The trustworthiness of analytical data is built upon robust and well-executed experimental protocols. The following are field-tested methodologies for acquiring high-quality data for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.

Protocol 1: High-Resolution ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a high-purity deuterated solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.[1]

  • Acquisition Parameters:

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a 30-degree pulse angle to ensure quantitative signal integration without saturating the signals.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks are in pure absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute this solution to a final concentration of ~5 µg/mL using a mobile phase mimic (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The use of formic acid is essential for promoting protonation in positive ion ESI mode.[10]

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Set capillary voltage to ~3500 V, source temperature to 120 °C, and desolvation gas temperature to 350 °C. These parameters must be optimized to ensure efficient ionization without inducing in-source fragmentation.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Use the instrument software to calculate the accurate mass of the [M+H]⁺ ion and predict the elemental formula.

Conclusion

The structural characterization of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is most effectively and reliably achieved through an integrated analytical approach. While ¹H NMR provides the foundational map of the proton framework, its power is magnified when combined with the carbon skeleton data from ¹³C NMR, functional group confirmation from FT-IR, and definitive molecular weight and formula from mass spectrometry. This multi-technique strategy creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a necessity for professionals in research and drug development.

References

  • BenchChem. (2025).
  • Rice, C. A., et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics, 126(13), 134313. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde. [Link]

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
  • Ferreira, R., et al. (2010). Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde. PubMed. [Link]

  • Jones, R. A., & Moritz, A. G. (1963). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(23), 5824. [Link]

  • BenchChem. (2025).
  • Wang, C., et al. (2011). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 8(2), 525-529. [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. [Link]

  • BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. BenchChem.
  • Lee, S., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002-13014. [Link]

  • Gedia, M. I., & He, W. (2023). Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. Journal of the American Chemical Society, 145(34), 18888-18896. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

[1] Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde .[1] Designed for analytical chemists and medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde .[1] Designed for analytical chemists and medicinal chemistry researchers, this document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for the detection and structural validation of this compound.[1]

While EI provides a structural fingerprint critical for library matching, ESI-MS/MS offers superior sensitivity for biological matrices and impurity profiling.[1] This guide delineates the specific fragmentation pathways—driven by the 4-butylphenyl moiety and the pyrrole-2-carbaldehyde core—to enable precise identification against structural analogs.

Part 1: Molecule Profile & Structural Logic[1]

Before analyzing fragmentation, we must establish the structural loci susceptible to ionization-induced cleavage.[1]

FeatureSpecificationFragmentation Implication
Formula

MW: 227.30 Da
Moiety A Pyrrole-2-carbaldehyde The aldehyde group (-CHO) is prone to

-cleavage (loss of H[1][2]• or CHO•) and CO elimination.[1][3]
Moiety B N-Phenyl Ring The N-C(aryl) bond is robust; cleavage here is rare in soft ionization but possible in high-energy EI.[1]
Moiety C 4-Butyl Chain The n-butyl group is the primary site for Benzylic Cleavage and McLafferty Rearrangement , serving as a diagnostic marker for the alkyl chain length.[1]

Part 2: Comparative Analysis of Ionization Alternatives

This section objectively compares the two primary MS modalities used to analyze this molecule.

Alternative 1: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural elucidation, purity confirmation, and library database creation.[1]

In EI (70 eV), the molecule undergoes extensive fragmentation.[4] The radical cation


 (

227) is formed, followed by high-energy dissociations.[1]
  • Performance: High specificity. Distinguishes n-butyl from tert-butyl isomers via rearrangement patterns.[1]

  • Key Limitation: Molecular ion (

    
    ) intensity may be low if the alkyl chain is long, though the aromatic ring stabilizes it.[1]
    
Alternative 2: Electrospray Ionization (ESI-MS/MS) – The Sensitivity Specialist

Best For: LC-MS quantification, biological metabolites, and trace impurity analysis.[1]

In ESI (Positive Mode), the molecule forms a protonated pseudomolecular ion


 (

228).[1] Protonation likely occurs at the carbonyl oxygen , which is more basic than the pyrrole nitrogen (whose lone pair is delocalized).[1]
  • Performance: Soft ionization preserves the molecular weight information. Fragmentation requires Collision-Induced Dissociation (CID).[1][2]

  • Key Limitation: Isomer differentiation (e.g., n-butyl vs. iso-butyl) is difficult without high-energy MS/MS experiments.

Summary Data: EI vs. ESI Fragment Ions[1][4][5][6][7][8][9]
Fragment TypeEI (

)
ESI-CID (

)
Mechanistic Origin
Molecular Ion 227 (

)
228 (

)
Intact molecule survival.[1]
Base Peak (Predicted) 184 210 EI: Benzylic cleavage (Loss of

).[1] ESI: Loss of

(rare) or CO.[1]
Aldehyde Loss 198 (

)
200 (

)
Loss of radical CHO[1]• (EI) vs neutral CO (ESI).
McLafferty 185N/ASpecific to EI (Loss of propene

).[1]
Tropylium/Benzyl 91N/ACharacteristic aromatic alkyl fragmentation.[1]

Part 3: Deep Dive – Fragmentation Pathways[1]

The following graph illustrates the competing fragmentation pathways under Electron Ionization (EI), highlighting the critical role of the butyl chain and aldehyde group.

Pathway Logic
  • Benzylic Cleavage (Dominant): The bond

    
     to the phenyl ring breaks, ejecting a propyl radical (
    
    
    
    , 43 Da) to form a resonance-stabilized cation at
    
    
    184.[1]
  • McLafferty Rearrangement: The

    
    -hydrogen of the butyl chain transfers to the phenyl ring (via the 
    
    
    
    -system), eliminating neutral propene (
    
    
    , 42 Da) to yield a radical cation at
    
    
    185.[1]
  • Aldehyde Cleavage: Direct loss of the formyl radical (CHO•, 29 Da) yields the cation at

    
     198.
    

Fragmentation M Molecular Ion (M+) m/z 227 [C15H17NO]+. Frag_Ald [M - CHO]+ m/z 198 Loss of Formyl Radical M->Frag_Ald - CHO• (29 Da) Frag_Benz Benzylic Cation m/z 184 [M - C3H7]+ M->Frag_Benz - C3H7• (43 Da) (Benzylic Cleavage) Frag_McL McLafferty Ion m/z 185 [M - C3H6]+. M->Frag_McL - C3H6 (42 Da) (McLafferty Rearr.) Frag_Trop Tropylium Ion m/z 91 C7H7+ Frag_Benz->Frag_Trop Ring Disintegration

Figure 1: Predicted Electron Ionization (EI) fragmentation pathways for 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.

Part 4: Experimental Protocols

To ensure reproducibility, follow these standardized protocols for analyzing 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.

Protocol A: GC-MS Analysis (EI)

Objective: Structural confirmation and impurity profiling.[1]

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.[1]

  • Instrument Parameters:

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

    • Oven Program: Hold 60°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.

    • Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • Data Interpretation:

    • Look for the molecular ion at 227 .

    • Confirm the presence of the butyl chain by identifying the 184 (base peak candidate) and 185 cluster.[1]

    • Absence of 185/184 suggests a different alkyl isomer (e.g., tert-butyl).[1]

Protocol B: LC-MS/MS Analysis (ESI)

Objective: High-sensitivity quantitation.[1]

  • Sample Preparation:

    • Dissolve stock in Acetonitrile (ACN).[1] Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Instrument Parameters:

    • Source: ESI Positive Mode (+).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Settings (CID):

    • Precursor Ion: Select

      
       228.1 
      
      
      
      .[1]
    • Collision Energy: Stepped energy (10, 20, 40 eV) to induce fragmentation.[1]

    • Transitions: Monitor

      
       (Loss of CO) and 
      
      
      
      (Loss of butyl chain + CO) for Multi-Reaction Monitoring (MRM).

Part 5: References

  • Liang, X., Guo, Z., & Yu, C. (2013).[1][5][6] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[1][5] Link

  • BenchChem Technical Support. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link[1]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alkylbenzenes and Pyrrole-2-carboxaldehydes. NIST Chemistry WebBook, SRD 69.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Referenced for McLafferty and Benzylic cleavage rules).

Sources

Validation

Comparative Guide: Melting Point Analysis of N-Substituted Pyrrole-2-Carbaldehydes

Executive Summary: The "Proton Switch" Effect In the development of pyrrole-based pharmacophores, the physical state of the intermediate is a critical determinant of process scalability. This guide analyzes the melting p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Proton Switch" Effect

In the development of pyrrole-based pharmacophores, the physical state of the intermediate is a critical determinant of process scalability. This guide analyzes the melting point (MP) behavior of pyrrole-2-carbaldehyde and its N-substituted derivatives.

Key Finding: The removal of the pyrrolic N-H proton acts as a "switch," drastically altering the crystal lattice energy.

  • The Parent (N-H): Exists as a solid (MP ~44°C) due to intermolecular hydrogen bonding (dimerization).

  • N-Alkyl Derivatives: Loss of the H-bond donor typically collapses the crystal lattice, resulting in liquids or low-melting oils at room temperature.[1][2]

  • N-Electron Withdrawing Groups (EWG): Introduction of sulfonyl groups (e.g., N-Tosyl) restores crystallinity (MP ~90°C) through dipolar interactions and π-stacking, despite the absence of H-bonds.[1][2]

Theoretical Framework: Lattice Energetics

To predict the behavior of these derivatives, one must understand the competition between Intermolecular Hydrogen Bonding (IHB) and Steric/Dipolar forces .

The Dimerization Motif

The parent compound, 1H-pyrrole-2-carbaldehyde , is unique.[1][2] It possesses both a hydrogen bond donor (N-H) and an acceptor (C=O).[3] In the solid state, these molecules form centrosymmetric dimers or infinite chains held together by N-H···O=C interactions.[1] This network stabilizes the crystal lattice, elevating the melting point despite the low molecular weight (MW: 95.10).

The Disruption

Substituting the N-H proton with an alkyl group (Methyl, Benzyl) eliminates the primary H-bond donor. Without this "molecular glue," the van der Waals forces are insufficient to maintain a rigid lattice at room temperature, often resulting in an oil.

The Recovery (N-Tosyl Case)

When an N-sulfonyl group is introduced, the melting point rises significantly.[1][2] This is not due to H-bonding, but rather:

  • Dipole-Dipole Interactions: The strong S=O dipoles align in the crystal structure.[1]

  • Rigidity: The bulky sulfonyl group restricts conformational freedom.

  • Molecular Weight: Significant increase in mass (MW: ~249) increases dispersion forces.[1]

Comparative Data Analysis

The following table synthesizes experimental data to illustrate the structural impact on physical state.

Compound NameStructure TypeSubstituent (R)Physical State (RT)Melting Point (°C)Key Force
Pyrrole-2-carbaldehyde Parent–HCrystalline Solid44 – 46 H-Bonding (N-H[1][2]···O)
N-Methylpyrrole-2-carbaldehyde N-Alkyl–CH₃Liquid< 25 Van der Waals (Weak)
N-Benzylpyrrole-2-carbaldehyde N-Alkyl–CH₂PhOil / Low Melt Solid~25 – 30 *π-Stacking (Weak)
1-(Phenylsulfonyl)pyrrole-2-carbaldehyde N-EWG–SO₂PhCrystalline Solid88 – 91 Dipolar / Steric Bulk

*Note: N-Benzyl derivatives often exist as supercooled oils and may require seeding to crystallize.[1][2]

Mechanistic Visualization

The following diagram maps the causality between chemical substitution and observed physical properties.

MeltingPointLogic Parent Pyrrole-2-carbaldehyde (Parent) Modification N-Substitution Parent->Modification Synthetic Step Alkyl N-Alkyl (Methyl/Benzyl) Modification->Alkyl Alkylation EWG N-Sulfonyl (Tosyl/Phenylsulfonyl) Modification->EWG Sulfonylation Mechanism1 Loss of H-Bond Donor (Disrupted Lattice) Alkyl->Mechanism1 EWG->Mechanism1 Also loses H-bond Mechanism2 Dipole Alignment + Steric Rigidity EWG->Mechanism2 Dominant Effect ResultLow Liquid/Oil at RT (MP < 25°C) Mechanism1->ResultLow ResultHigh Stable Solid (MP ~90°C) Mechanism2->ResultHigh

Figure 1: Decision tree illustrating how N-substitution alters intermolecular forces, dictating the final physical state of the derivative.[1][2]

Experimental Protocols

Synthesis of High-Melting Standard (N-Phenylsulfonyl Derivative)

For researchers needing a solid derivative for characterization or purification, the N-phenylsulfonyl analog is superior to N-alkyl derivatives.[1][2]

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)[1][2][4][5]

  • Benzenesulfonyl chloride (1.1 eq)

  • NaOH (50% aq. solution) or TEA/DMAP[2]

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst[1][2]

  • Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve pyrrole-2-carbaldehyde (10 mmol) in DCM (20 mL). Add TBAB (0.5 mmol).

  • Addition: Cool to 0°C. Add 50% NaOH (5 mL) followed by dropwise addition of benzenesulfonyl chloride.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Separate organic layer.[1] Wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Crystallization (Critical Step): Evaporate solvent to a thick oil. Add cold Ethanol or Isopropanol. Scratch the flask side to induce nucleation. The product, 1-(phenylsulfonyl)pyrrole-2-carbaldehyde , precipitates as white/off-white crystals.[1][2]

  • Yield: Typical yields are 85-95%.[1]

Melting Point Determination (DSC vs. Capillary)

For these specific compounds, the choice of measurement technique is vital due to potential polymorphism and low melting points.

  • Method A: Capillary (Standard) [1]

    • Best for: Parent compound and N-Sulfonyl derivatives.[1]

    • Procedure: Pack sample to 2-3mm height.[1] Ramp at 1°C/min near the expected MP (44°C or 90°C).

    • Calibration: Use Benzophenone (MP 48°C) as a standard for the parent compound.

  • Method B: Differential Scanning Calorimetry (DSC) [1]

    • Best for: N-Benzyl or "Oily" derivatives.[1]

    • Why: These compounds often supercool. DSC can detect the glass transition (Tg) and crystallization exotherms that are invisible in a capillary tube.

    • Protocol: Seal 2-5 mg in an aluminum pan.[1] Cool to -40°C, then ramp to 100°C at 5°C/min.

References

  • Sigma-Aldrich. Pyrrole-2-carboxaldehyde Product Specification. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde Phase Change Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from .

  • PubChem. 1-(Phenylsulfonyl)pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. N-Methylpyrrole-2-carboxaldehyde Properties and Boiling Point Data. Retrieved from .

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Thermo Fisher Scientific. 1-(Phenylsulfonyl)pyrrole, 98% Safety Data Sheet. Retrieved from .[7]

Sources

Validation

A Comparative Guide to the Reactivity of N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde for Synthetic Chemists

This guide provides an in-depth comparison of the chemical reactivity of two structurally distinct but synthetically valuable molecules: N-butylphenylamine, an aromatic amine, and N-methyl pyrrole-2-carbaldehyde, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of two structurally distinct but synthetically valuable molecules: N-butylphenylamine, an aromatic amine, and N-methyl pyrrole-2-carbaldehyde, a heteroaromatic aldehyde. For researchers and professionals in drug development, understanding the nuanced reactivity of these building blocks is paramount for designing efficient synthetic routes and novel molecular architectures. We will dissect their electronic and steric properties, provide validated experimental protocols for a direct comparative reaction, and present quantitative data to ground our analysis.

Part 1: Theoretical Framework - Dissecting the Reactivity Profiles

The fundamental difference in reactivity between N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde stems from their primary functional groups. The former acts as a nucleophile , donating its nitrogen lone pair, while the latter serves as an electrophile , accepting electrons at its carbonyl carbon.

N-butylphenylamine: The Modulated Aromatic Nucleophile

N-butylphenylamine is a secondary aromatic amine. Its reactivity is a delicate balance of electronic and steric factors.

  • Electronic Effects : The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring through resonance.[1] This delocalization reduces the electron density on the nitrogen, making N-butylphenylamine a weaker base and a less potent nucleophile compared to its aliphatic counterparts (e.g., dibutylamine).[2][3] However, it remains sufficiently nucleophilic to engage in a wide range of reactions.[4]

  • Steric Effects : The presence of both a phenyl group and an n-butyl group introduces moderate steric hindrance around the nitrogen atom, which can influence the rate of reaction with sterically demanding electrophiles.

Its primary role in synthesis is that of a nucleophile, readily participating in reactions such as N-acylation and N-alkylation.[5][6]

N-methyl pyrrole-2-carbaldehyde: The Activated Heteroaromatic Electrophile

N-methyl pyrrole-2-carbaldehyde features an aldehyde group attached to an electron-rich pyrrole ring.

  • Electronic Effects : The pyrrole ring is an electron-rich aromatic system due to the participation of the nitrogen's lone pair in the 6π electron system.[7] However, the aldehyde group (–CHO) is strongly electron-withdrawing. This has two major consequences:

    • It deactivates the pyrrole ring towards electrophilic aromatic substitution.

    • It significantly increases the electrophilicity of the carbonyl carbon by pulling electron density away, making it highly susceptible to attack by nucleophiles.[8]

  • Reactivity Site : The primary site of reactivity is the carbonyl carbon of the aldehyde. It readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.[9]

Part 2: Experimental Head-to-Head Comparison: Schiff Base Formation

To directly compare the inherent reactivity of our two molecules, we will utilize a classic reaction where the nucleophile (N-butylphenylamine) attacks the electrophile (N-methyl pyrrole-2-carbaldehyde) to form an imine, also known as a Schiff base. This reaction serves as an excellent benchmark, as its rate and yield are directly dependent on the nucleophilicity of the amine and the electrophilicity of the aldehyde.[8][10]

Schiff_Base_Formation cluster_products Products Amine N-butylphenylamine (Nucleophile) Aldehyde N-methyl pyrrole-2-carbaldehyde (Electrophile) Imine Schiff Base (Product) Amine->Imine + Aldehyde->Imine Water H₂O Imine->Water +

Caption: Reaction scheme for Schiff base formation.

Detailed Experimental Protocol: Synthesis of (E)-N-butyl-1-((1-methyl-1H-pyrrol-2-yl)methylene)aniline

This protocol is designed to be self-validating. Successful synthesis and characterization confirm the predicted reactivity.

Materials:

  • N-butylphenylamine (1.0 mmol, 149 mg)

  • N-methyl pyrrole-2-carbaldehyde (1.0 mmol, 109 mg)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic, 1-2 drops)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • Reactant Dissolution: Dissolve N-methyl pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (3 mL) in the round-bottom flask.

  • Nucleophile Addition: Add N-butylphenylamine (1.0 mmol) to the solution.

  • Catalyst Addition: Add a single drop of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the aldehyde spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The crude product will remain as an oil.

  • Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure imine product.

Characterization and Validation
  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.5 ppm) from the starting material and the appearance of a new imine proton signal (~8.2 ppm).

  • IR Spectroscopy: Look for the disappearance of the N-H stretch from the amine (~3400 cm⁻¹) and the C=O stretch from the aldehyde (~1670 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the imine product (C₁₆H₂₀N₂).

Experimental_Workflow start Start reactants Combine Aldehyde, Amine, Solvent, Catalyst start->reactants reaction Heat to Reflux (2-4 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool & Concentrate monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for the comparative synthesis experiment.

Part 3: Quantitative Analysis and Alternative Reactivity

While our head-to-head experiment is illustrative, comparing each compound's performance against a range of partners provides a broader understanding of their relative reactivity.

Comparative Reactivity Data

The following table summarizes expected yields for Schiff base formation under identical reaction conditions, contextualizing the reactivity of our target molecules against common alternatives. The reactivity of aromatic aldehydes is highly dependent on the electronic nature of ring substituents.[8][11]

Aldehyde (Electrophile)Amine (Nucleophile)Expected YieldRationale
N-methyl pyrrole-2-carbaldehyde N-butylphenylamine Good to Excellent The electron-rich pyrrole activates the aldehyde slightly less than a simple phenyl ring, but the reaction is efficient.
BenzaldehydeN-butylphenylamineExcellentThe benchmark aromatic aldehyde; highly reactive.
p-AnisaldehydeN-butylphenylamineGoodThe electron-donating methoxy group slightly deactivates the carbonyl, slowing the reaction.[8]
N-methyl pyrrole-2-carbaldehydeAnilineGoodAniline is slightly less nucleophilic than N-butylphenylamine due to the lack of an electron-donating alkyl group.[4]
N-methyl pyrrole-2-carbaldehyden-ButylamineExcellentAliphatic amines are significantly more nucleophilic than aromatic amines, leading to a faster reaction.[2]
Showcasing Orthogonal Reactivity

To further highlight their distinct chemical nature, we present protocols for reactions unique to each functional group.

A. N-Acylation of N-butylphenylamine

This reaction demonstrates the nucleophilic character of the amine, forming a stable amide bond.[6][12]

  • Protocol: To a solution of N-butylphenylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (5 mL) at 0°C, slowly add acetyl chloride (1.1 mmol). Stir for 1 hour, then wash with water and brine, dry over MgSO₄, and concentrate to yield N-acetyl-N-butylphenylamine.

B. Knoevenagel Condensation of N-methyl pyrrole-2-carbaldehyde

This reaction showcases the electrophilicity of the aldehyde, reacting with an active methylene compound.

  • Protocol: In a flask, combine N-methyl pyrrole-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine in ethanol (5 mL). Stir at room temperature. The product, 2-((1-methyl-1H-pyrrol-2-yl)methylene)malononitrile, will often precipitate from the solution upon formation and can be collected by filtration.[8]

Part 4: Conclusion

This guide demonstrates that N-butylphenylamine and N-methyl pyrrole-2-carbaldehyde possess fundamentally different and complementary reactivity profiles.

  • N-butylphenylamine is a moderate aromatic nucleophile , with its reactivity governed by the electron-donating nitrogen atom, tempered by resonance delocalization and moderate steric bulk.

  • N-methyl pyrrole-2-carbaldehyde is a potent heteroaromatic electrophile , with its reactivity centered on the electron-deficient carbonyl carbon.

A comprehensive understanding of these principles allows chemists to strategically employ these versatile building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where aniline and pyrrole motifs are prevalent.[13][14]

References

  • Title: Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones Source: ACS Publications URL: [Link]

  • Title: Aniline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines Source: PMC URL: [Link]

  • Title: Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction Source: ACS Publications URL: [Link]

  • Title: Rearrangements of Anilines and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation Source: ACS Publications URL: [Link]

  • Title: Amine Reactivity Source: MSU chemistry URL: [Link]

  • Title: Summary of Aldehyde-Amine Reactions Source: Scribd URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Source: NIST WebBook URL: [Link]

  • Title: Reaction of aromatic aldehydes with aromatic amines Source: ResearchGate URL: [Link]

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Tetra-N-Butyl Ammonium Hydroxide as Highly Efficient for the Acylation of Alcohols, Phenols and Thiols Source: Longdom Publishing URL: [Link]

  • Title: Nucleophilicities of Primary and Secondary Amines in Water Source: ResearchGate URL: [Link]

  • Title: N-Methylpyrrole-2-carboxaldehyde | CAS#:1192-58-1 Source: Chemsrc URL: [Link]

  • Title: Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: PMC URL: [Link]

  • Title: Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step Source: International Journal of Chemistry URL: [Link]

  • Title: Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile Source: ResearchGate URL: [Link]

  • Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation Source: MDPI URL: [Link]

  • Title: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes Source: Organic Chemistry Frontiers URL: [Link]

  • Title: Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties Source: Beilstein Journals URL: [Link]

  • Title: N-Acylation Reactions of Amines Source: ResearchGate URL: [Link]

  • Title: Fine-Tuned Reactivity of N-Containing Naphthol Analogues Source: MDPI URL: [Link]

  • Title: REGIOSELECTIVE N-ACYLATION OF Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Aromatic amines as nucleophiles in the Bargellini reaction Source: ResearchGate URL: [Link]

  • Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N -Methylpyrrole Derivatives Source: ResearchGate URL: [Link]

  • Title: A Role for 2-Methyl Pyrrole in the Browning of 4-Oxopentanal and Limonene Secondary Organic Aerosol Source: ACS Publications URL: [Link]

  • Title: Mechanistic Insights into the Reaction of N-Propargylated Pyrrole- and Indole-Carbaldehyde with Ammonia, Alkyl Amines, and Branched Amines: A Synthetic and Theoretical Investigation Source: DSpace Repository URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde: Proper Disposal &amp; Handling Guide

[1][2] Executive Summary & Immediate Action 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a lipophilic, heterocyclic organic aldehyde.[1][2][3] While not classified as a P-listed acutely toxic substance by the EPA, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a lipophilic, heterocyclic organic aldehyde.[1][2][3] While not classified as a P-listed acutely toxic substance by the EPA, its structural components (pyrrole ring + lipophilic butylphenyl tail) necessitate handling it as a Class 9 Environmentally Hazardous Substance (if released to water) and a Combustible Organic Solid/Oil .[1][2]

Core Disposal Directive:

  • Do NOT discharge into sink drains or sewer systems.[1]

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Identity & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile.[2] This molecule combines an electron-rich pyrrole ring with a reactive aldehyde and a hydrophobic tail.[1]

FeatureTechnical Implication for Disposal
Aldehyde Group (-CHO) Susceptible to autoxidation to carboxylic acids.[1] Risk: Can pressurize containers over long storage if not stabilized.[1]
Pyrrole Ring Electron-rich aromatic system.[1] Risk: Polymerizes violently in the presence of strong mineral acids (exothermic).[1]
Butylphenyl Group Increases lipophilicity (LogP > 3).[1] Risk: High potential for bioaccumulation.[1] Toxic to aquatic life.[1]
Physical State Likely a viscous yellow oil or low-melting solid.[1] Action: Treat as solid waste or dissolve in compatible solvents.[1]

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent accidents in the central waste storage area.[2]

Compatibility Matrix
  • Compatible: Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene.[2]

  • INCOMPATIBLE (Danger):

    • Strong Oxidizers: (e.g., KMnO₄, concentrated H₂O₂).[2] Cause: Fire hazard.[1]

    • Strong Acids: (e.g., H₂SO₄, HCl).[2] Cause: Rapid polymerization/heat generation.[1]

    • Amines: Cause: Schiff base formation (releases water, potential heat).[2]

The Segregation Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific aldehyde to prevent cross-reactivity in waste drums.

WasteSegregation Start Waste Generation: 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid/Viscous Oil LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidBin Solid Waste Drum (Fiber or Poly) SolidPath->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloWaste Halogenated Organic Waste (Red Can) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Clear/Yellow Can) SolventCheck->NonHaloWaste No Warning CRITICAL: Do NOT mix with Acids or Oxidizers Warning->SolidBin Warning->HaloWaste Warning->NonHaloWaste

Figure 1: Segregation logic flow. Note that while the aldehyde itself is non-halogenated, if it was used in a reaction with Dichloromethane (DCM), it must go into the Halogenated stream.[2]

Step-by-Step Disposal Workflows

Scenario A: Disposing of Pure Substance (Old/Expired Stock)

Objective: Minimize volume and prevent environmental leaching.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde.[1]

    • Hazards: Irritant, Environmental Toxin.[2]

  • Packing: If the substance is a liquid/oil, add an inert absorbent (vermiculite or charcoal) to the jar to absorb free liquid. This classifies the waste as "Solid Debris" in many jurisdictions, reducing spill risks during transport.[2]

  • Transfer: Move to the Solid Hazardous Waste drum.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Objective: Prevent halogen enrichment in non-halogenated streams.

  • Identify the Solvent:

    • If solvent is DCM/Chloroform : Pour into Halogenated Waste carboy.[1]

    • If solvent is Acetone/Ethyl Acetate/Methanol : Pour into Non-Halogenated Waste carboy.[1]

  • Rinsing: Triple-rinse the reaction flask with a small amount of the same solvent. Add rinsate to the waste carboy.[1]

  • Cap & Vent: Ensure the carboy cap is tight but not over-torqued.[1] Note: Aldehydes can slowly oxidize; ensure the waste container is not stored in direct sunlight or heat, which accelerates pressure buildup.[2]

Regulatory Classification & Waste Codes

Proper coding ensures your facility remains compliant with RCRA (USA) or local environmental laws.[1]

Regulatory BodyClassificationCode/DesignationNotes
EPA (RCRA) Ignitable / ToxicD001 (if flashpoint <60°C)If flashpoint is high, default to "Non-Regulated Chemical Waste" but incinerate as hazardous.[1][2]
EU Waste List Lab Chemicals16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances."[2]
DOT (Transport) Environmentally HazardousUN 3077 (Solid) or UN 3082 (Liquid)Use "Environmentally hazardous substance, solid, n.o.s."[2] if shipping bulk waste.[1][4]

Important Note on "P-Listing": This specific compound is not P-listed (acutely toxic) like some simple cyanides or specific pesticides.[1] However, due to the lack of specific toxicological data for this derivative, the "Precautionary Principle" applies: handle it as if it possesses the toxicity of its parent structures until proven otherwise [1].[2]

Emergency Contingencies

Spill Cleanup (Bench Scale < 100g)[1]
  • Isolate: Alert nearby personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation rates of the butylphenyl tail), safety goggles, and a lab coat.[2]

  • Absorb:

    • Liquid: Cover with vermiculite or sand.[1] Do not use paper towels alone (aldehydes can react with cellulose under acidic conditions, though unlikely here, inert material is safer).[2]

    • Solid: Dampen a paper towel with acetone to pick up dust/crystals without generating an aerosol.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Exposure First Aid[1][2][4]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic tail aids skin absorption; do not use solvents (like ethanol) to wash skin, as this increases absorption.[2]

  • Eyes: Flush with water for 15 minutes.[1][5][6]

  • Inhalation: Move to fresh air. Aldehydes are respiratory irritants.[1][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[1] Compound Summary: Pyrrole-2-carboxaldehyde (Analogue).[1][8] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.

Sources

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